t-Boc-N-amido-PEG9-Amine

Catalog No.
S544713
CAS No.
890091-43-7
M.F
C25H52N2O11
M. Wt
556.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
t-Boc-N-amido-PEG9-Amine

CAS Number

890091-43-7

Product Name

t-Boc-N-amido-PEG9-Amine

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate

Molecular Formula

C25H52N2O11

Molecular Weight

556.7 g/mol

InChI

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28)

InChI Key

RTTGVFBQUXJWJG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Solubility

Soluble in DMSO

Synonyms

t-Boc-N-amido-PEG9-amine

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN

Description

The exact mass of the compound t-Boc-N-amido-PEG9-Amine is 556.3571 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Structure and Properties:

  • t-Boc-N-amido-PEG9-Amine consists of three main components:
    • tert-Butyloxycarbonyl (Boc) protecting group: This group shields a primary amine (NH2) allowing for selective modification of the other amine group. BroadPharm:
    • Polyethylene glycol (PEG) spacer: This hydrophilic chain increases the molecule's water solubility, making it useful for biological applications.
    • Primary amine (NH2): This functional group can participate in various chemical reactions for conjugation with other molecules.

Applications:

  • Bioconjugation: t-Boc-N-amido-PEG9-Amine acts as a linker molecule in bioconjugation reactions. The protected amine can be selectively attached to biomolecules like proteins, peptides, or nanoparticles, while the free amine allows further conjugation with other functional groups. CD Bioparticles: This strategy allows researchers to create designer molecules with desired properties, such as improved stability, targeting specificity, or increased water solubility.
  • Drug Delivery Systems: The PEG spacer in t-Boc-N-amido-PEG9-Amine enhances the water solubility of drug molecules, facilitating their delivery within the body. Additionally, the biocompatible nature of PEG reduces potential toxicity. BroadPharm:
  • Surface Modification: t-Boc-N-amido-PEG9-Amine can be used to modify surfaces like biosensors or cell culture plates. The free amine group allows attachment to the surface, while the PEG spacer introduces hydrophilicity, reducing non-specific protein binding and improving biocompatibility.

Deprotection:

  • The Boc protecting group can be cleaved under mild acidic conditions, revealing a free amine for further conjugation steps. This allows researchers to control the order of chemical modifications on the molecule. BroadPharm:

t-Boc-N-amido-PEG9-amine is a specialized compound that features a polyethylene glycol (PEG) moiety, which is known for its biocompatibility and solubility in aqueous environments. The "t-Boc" refers to the tert-butyloxycarbonyl protecting group that is commonly used in organic synthesis to protect amines during

Due to its functional groups:

  • Deprotection Reactions: The t-Boc group can be removed under acidic conditions, regenerating the free amine for further reactions.
  • Coupling Reactions: The free amine can react with carboxylic acids or activated esters to form amide bonds, which are crucial in peptide synthesis and drug development.
  • Click Chemistry: When combined with alkyne derivatives, it can participate in click chemistry reactions, forming stable triazole linkages that are useful in bioconjugation .

The synthesis of t-Boc-N-amido-PEG9-amine typically involves the following steps:

  • Synthesis of PEG Derivative: The starting material is often a commercially available PEG derivative with an amine functional group.
  • Protection of Amine Group: The amine is protected using the t-Boc group through reaction with tert-butyl chloroformate.
  • Formation of Amide Bond: The protected PEG derivative is then reacted with an appropriate amine or carboxylic acid to form the desired t-Boc-N-amido-PEG9-amine compound.
  • Purification: The final product is purified using techniques such as column chromatography or precipitation .

t-Boc-N-amido-PEG9-amine has several applications in the fields of medicinal chemistry and bioconjugation:

  • Drug Delivery Systems: Its PEGylated structure enhances drug solubility and stability, making it suitable for use in drug formulations.
  • Bioconjugation: It serves as a linker for attaching drugs or biomolecules to surfaces or other macromolecules, facilitating targeted delivery.
  • Peptide Synthesis: The compound can be utilized in synthesizing peptides where protection of the amine group is necessary during coupling reactions .

Interaction studies involving t-Boc-N-amido-PEG9-amine often focus on its role in enhancing interactions between therapeutic agents and biological targets. Research indicates that PEGylated compounds can significantly alter biodistribution patterns and improve target engagement due to their hydrophilic nature, which reduces protein adsorption and clearance rates from circulation .

t-Boc-N-amido-PEG9-amine shares structural similarities with several other compounds that also incorporate PEG moieties and protective groups. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
t-Boc-N-amido-PEG10-amineSimilar structure with a longer PEG chainEnhanced solubility and potentially longer circulation time
t-Boc-N-amido-PEG9-propargylContains a propargyl group for click chemistryUseful for bioconjugation via azide coupling
t-Boc-N-amido-PEG9-acidContains a carboxylic acid instead of an amineUseful for forming amide bonds without additional protection

The uniqueness of t-Boc-N-amido-PEG9-amine lies in its balance between solubility enhancement through the PEG moiety and the versatility offered by the protected amine functionality, making it particularly valuable for applications requiring both stability and reactivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.3

Exact Mass

556.3571

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Pignatello R, Impallomeni G, Pistarà V, Cupri S, Graziano AC, Cardile V, Ballistreri A. New amphiphilic derivatives of poly(ethylene glycol) (PEG) as surface modifiers of colloidal drug carriers. III. Lipoamino acid conjugates with carboxy- and amino-PEG(5000) polymers. Mater Sci Eng C Mater Biol Appl. 2015 Jan;46:470-81. doi: 10.1016/j.msec.2014.10.054. Epub 2014 Oct 23. PubMed PMID: 25492012.
2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.
3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.
4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.

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